Cas no 670270-26-5 (11-methyl-3-(quinolin-8-yloxy)-8-thia-4,6-diazatricyclo7.4.0.0^{2,7}trideca-1(9),2(7),3,5-tetraene)
670270-26-5 structure
Product Name:11-methyl-3-(quinolin-8-yloxy)-8-thia-4,6-diazatricyclo7.4.0.0^{2,7}trideca-1(9),2(7),3,5-tetraene
Numéro CAS:670270-26-5
Le MF:C20H17N3OS
Mégawatts:347.433482885361
CID:6532392
PubChem ID:3869194
Update Time:2024-01-06
11-methyl-3-(quinolin-8-yloxy)-8-thia-4,6-diazatricyclo7.4.0.0^{2,7}trideca-1(9),2(7),3,5-tetraene Propriétés chimiques et physiques
Nom et identifiant
-
- 11-methyl-3-(quinolin-8-yloxy)-8-thia-4,6-diazatricyclo7.4.0.0^{2,7}trideca-1(9),2(7),3,5-tetraene
- SR-01000908331-1
- 7-methyl-4-(quinolin-8-yloxy)-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine
- AKOS000811892
- SR-01000908331
- 670270-26-5
- 7-methyl-4-quinolin-8-yloxy-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidine
- F1142-5939
- AKOS016356649
- 11-methyl-3-(quinolin-8-yloxy)-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5-tetraene
-
- Piscine à noyau: 1S/C20H17N3OS/c1-12-7-8-14-16(10-12)25-20-17(14)19(22-11-23-20)24-15-6-2-4-13-5-3-9-21-18(13)15/h2-6,9,11-12H,7-8,10H2,1H3
- La clé Inchi: RPDKBQLBVWLPOB-UHFFFAOYSA-N
- Sourire: S1C2C(=C(N=CN=2)OC2=CC=CC3=CC=CN=C23)C2=C1CC(C)CC2
Propriétés calculées
- Qualité précise: 347.10923335g/mol
- Masse isotopique unique: 347.10923335g/mol
- Comptage atomique isotopique: 0
- Nombre de donneurs de liaisons hydrogène: 0
- Nombre de récepteurs de liaison hydrogène: 5
- Comptage des atomes lourds: 25
- Nombre de liaisons rotatives: 2
- Complexité: 478
- Nombre d'unités de liaison covalente: 1
- Nombre de stéréocentres atomiques définis: 0
- Nombre non défini de stéréocentres atomiques: 1
- Nombre de centres stéréoscopiques d'obligations fixes: 0
- Nombre indéfini de centres stéréoscopiques bond: 0
- Le xlogp3: 5.4
- Surface topologique des pôles: 76.1Ų
11-methyl-3-(quinolin-8-yloxy)-8-thia-4,6-diazatricyclo7.4.0.0^{2,7}trideca-1(9),2(7),3,5-tetraene PrixPlus >>
| Classification associée | No. | Product Name | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F1142-5939-2μmol |
11-methyl-3-(quinolin-8-yloxy)-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5-tetraene |
670270-26-5 | 90%+ | 2μl |
$57.0 | 2023-05-17 | |
| Life Chemicals | F1142-5939-5μmol |
11-methyl-3-(quinolin-8-yloxy)-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5-tetraene |
670270-26-5 | 90%+ | 5μl |
$63.0 | 2023-05-17 | |
| Life Chemicals | F1142-5939-10μmol |
11-methyl-3-(quinolin-8-yloxy)-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5-tetraene |
670270-26-5 | 90%+ | 10μl |
$69.0 | 2023-05-17 | |
| Life Chemicals | F1142-5939-20μmol |
11-methyl-3-(quinolin-8-yloxy)-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5-tetraene |
670270-26-5 | 90%+ | 20μl |
$79.0 | 2023-05-17 | |
| Life Chemicals | F1142-5939-1mg |
11-methyl-3-(quinolin-8-yloxy)-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5-tetraene |
670270-26-5 | 90%+ | 1mg |
$54.0 | 2023-05-17 | |
| Life Chemicals | F1142-5939-2mg |
11-methyl-3-(quinolin-8-yloxy)-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5-tetraene |
670270-26-5 | 90%+ | 2mg |
$59.0 | 2023-05-17 | |
| Life Chemicals | F1142-5939-3mg |
11-methyl-3-(quinolin-8-yloxy)-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5-tetraene |
670270-26-5 | 90%+ | 3mg |
$63.0 | 2023-05-17 | |
| Life Chemicals | F1142-5939-4mg |
11-methyl-3-(quinolin-8-yloxy)-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5-tetraene |
670270-26-5 | 90%+ | 4mg |
$66.0 | 2023-05-17 | |
| Life Chemicals | F1142-5939-5mg |
11-methyl-3-(quinolin-8-yloxy)-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5-tetraene |
670270-26-5 | 90%+ | 5mg |
$69.0 | 2023-05-17 | |
| Life Chemicals | F1142-5939-10mg |
11-methyl-3-(quinolin-8-yloxy)-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5-tetraene |
670270-26-5 | 90%+ | 10mg |
$79.0 | 2023-05-17 |
11-methyl-3-(quinolin-8-yloxy)-8-thia-4,6-diazatricyclo7.4.0.0^{2,7}trideca-1(9),2(7),3,5-tetraene Littérature connexe
-
1. An autonomous self-optimizing flow machine for the synthesis of pyridine–oxazoline (PyOX) ligands†Eric Wimmer,Daniel Cortés-Borda,Solène Brochard,Elvina Barré,Charlotte Truchet,François-Xavier Felpin React. Chem. Eng., 2019,4, 1608-1615
-
Li-Hua Gan,Rui Wu,Jian-Lei Tian,Patrick W. Fowler Phys. Chem. Chem. Phys., 2017,19, 419-425
-
Xixi Li,Nanwei Zhu,Ruohan Li,Qinpu Zhang Anal. Methods, 2020,12, 3376-3381
-
Adeline Huiling Loo,Alessandra Bonanni,Martin Pumera Analyst, 2013,138, 467-471
-
Jing Chen,Yu Shao,Danzhen Li J. Mater. Chem. A, 2017,5, 937-941
670270-26-5 (11-methyl-3-(quinolin-8-yloxy)-8-thia-4,6-diazatricyclo7.4.0.0^{2,7}trideca-1(9),2(7),3,5-tetraene) Produits connexes
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
Fournisseurs recommandés
Shanghai Hongxiang Biomedical Technology Co., Ltd.
Membre gold
Fournisseur de Chine
Lot
烟台朗裕新材料科技有限公司
Membre gold
Fournisseur de Chine
Réactif
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.
Membre gold
Fournisseur de Chine
Réactif
钜澜化工科技(青岛)有限公司
Membre gold
Fournisseur de Chine
Lot
Jiangsu Xinsu New Materials Co., Ltd
Membre gold
Fournisseur de Chine
Lot